molecular formula C21H29ClN2O5 B12371279 Ramiprilat-d4 (hydrochloride)

Ramiprilat-d4 (hydrochloride)

Cat. No.: B12371279
M. Wt: 428.9 g/mol
InChI Key: RDOAXUOAUIEDLE-NRCZZWSKSA-N
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Description

Ramiprilat-d4 (hydrochloride) is a deuterated form of Ramiprilat, which is the active metabolite of Ramipril. Ramiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure. The deuterated version, Ramiprilat-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Ramiprilat due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ramiprilat-d4 (hydrochloride) involves the deuteration of Ramiprilat. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the Ramiprilat molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Hydrochloride Formation: The deuterated Ramiprilat is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of Ramiprilat-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ramiprilat-d4 (hydrochloride) undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group in Ramiprilat-d4 can be hydrolyzed to produce the active carboxylic acid form.

    Oxidation: Ramiprilat-d4 can undergo oxidation reactions, particularly at the sulfur atom in the molecule.

    Substitution: The deuterium atoms in Ramiprilat-d4 can be replaced by hydrogen under certain conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution: Deuterium-hydrogen exchange can occur in the presence of catalysts such as palladium on carbon.

Major Products:

Scientific Research Applications

Ramiprilat-d4 (hydrochloride) is extensively used in scientific research due to its unique properties:

Mechanism of Action

Ramiprilat-d4 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Ramiprilat-d4 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

    Benazepril: Another ACE inhibitor with similar pharmacological effects.

    Fosinopril: An ACE inhibitor with a different chemical structure but similar therapeutic uses.

    Quinapril: Another ACE inhibitor used for hypertension and heart failure.

Uniqueness of Ramiprilat-d4 (hydrochloride):

Ramiprilat-d4 (hydrochloride) stands out due to its deuterium labeling, which provides significant advantages in scientific research, particularly in the fields of pharmacokinetics and metabolism.

Properties

Molecular Formula

C21H29ClN2O5

Molecular Weight

428.9 g/mol

IUPAC Name

(2S,3aS,6aS)-1-[2-[[(1R)-1-carboxy-3-phenylpropyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13?,15-,16+,17-,18-;/m0./s1/i1D3,13D;

InChI Key

RDOAXUOAUIEDLE-NRCZZWSKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@H](CCC3=CC=CC=C3)C(=O)O.Cl

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl

Origin of Product

United States

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